molecular formula C81H158N3O15P B12377567 TLR4 agonist-1

TLR4 agonist-1

Cat. No.: B12377567
M. Wt: 1445.1 g/mol
InChI Key: MYDOPOFFTWEULZ-ISAWPTSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TLR4 agonist-1 is a synthetic small molecule designed to selectively activate the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor in the innate immune system that, upon activation, initiates a potent pro-inflammatory and immunomodulatory response. This agonist is an invaluable tool for researchers exploring innate immunity, vaccine adjuvant development, and cancer immunotherapy strategies. The compound functions by binding to the MD-2 co-receptor of the TLR4 complex, mimicking the interaction of natural ligands like lipopolysaccharide (LPS) but with a refined profile. This binding induces TLR4 dimerization and initiates downstream signaling through both the MyD88-dependent and TRIF-dependent pathways . This leads to the activation of transcription factors such as NF-κB and IRF3, resulting in the production of key cytokines including TNF-α, IL-6, and Type I interferons . Such a response promotes dendritic cell maturation, antigen presentation, and the development of a robust adaptive immune response, making it a powerful candidate for converting immunologically "cold" tumors into "hot" ones . Compared to traditional TLR4 agonists such as Monophosphoryl Lipid A (MPLA), this compound offers advantages of a defined chemical structure, ease of synthesis, and reduced cost, while maintaining high immunostimulatory potential and a lower toxicity profile . Its application is strictly for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C81H158N3O15P

Molecular Weight

1445.1 g/mol

IUPAC Name

(2S)-3-[(2R,4R,5S)-3,4-bis[[(3R)-3-decoxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxy-2-[[(3R)-3-decoxytetradecanoyl]amino]propanoic acid

InChI

InChI=1S/C81H158N3O15P/c1-7-13-19-25-31-37-40-46-52-58-69(94-61-55-49-43-34-28-22-16-10-4)64-74(86)82-72(80(89)90)68-97-81-78(84-76(88)66-71(60-54-48-42-39-33-27-21-15-9-3)96-63-57-51-45-36-30-24-18-12-6)77(79(73(67-85)98-81)99-100(91,92)93)83-75(87)65-70(59-53-47-41-38-32-26-20-14-8-2)95-62-56-50-44-35-29-23-17-11-5/h69-73,77-79,81,85H,7-68H2,1-6H3,(H,82,86)(H,83,87)(H,84,88)(H,89,90)(H2,91,92,93)/t69-,70-,71-,72+,73?,77-,78?,79-,81-/m1/s1

InChI Key

MYDOPOFFTWEULZ-ISAWPTSYSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@H]1[C@@H](C(O[C@H](C1NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC

Origin of Product

United States

Molecular Mechanisms and Receptor Interactions of Tlr4 Agonist 1

TLR4/MD-2 Receptor Complex Recognition and Engagement

The activation of TLR4 is not a solitary event but requires a crucial co-receptor, myeloid differentiation factor 2 (MD-2). Together, they form the TLR4/MD-2 complex, the primary sensor for agonists like TLR4 agonist-1.

Molecular Recognition of this compound by the MD-2 Co-receptor and TLR4 Extracellular Domain

The journey of TLR4 activation begins with the precise recognition and binding of the agonist within a hydrophobic pocket of the MD-2 protein. mdpi.comresearchgate.net Synthetic agonists, such as lipid A mimetics, are designed to fit into this pocket. mdpi.com The binding is largely driven by hydrophobic interactions between the lipid chains of the agonist and the amino acid residues lining the MD-2 cavity. mdpi.comfrontiersin.org For instance, five of the six fatty acid chains of the natural agonist lipopolysaccharide (LPS) are completely buried within this pocket. mdpi.comrsc.org

Beyond hydrophobic forces, ionic interactions play a critical role in the stable positioning of the agonist. frontiersin.org Phosphate (B84403) groups on lipid A and its synthetic analogs form salt bridges with positively charged residues in both MD-2 and TLR4, further anchoring the molecule. mdpi.comfrontiersin.org Some synthetic agonists, like the peptidomimetic Neoseptin-3, bind as a dimer within the MD-2 pocket, contacting residues distinct from those engaged by natural ligands, yet still effectively initiating the activation sequence. pnas.org

The extracellular domain of TLR4 also participates in this recognition event. While the primary binding site is within MD-2, portions of the agonist molecule may interact directly with TLR4, contributing to the stability of the initial complex. rsc.orgtandfonline.com

Table 1: Key Molecular Interactions in this compound Recognition

Interacting Component Type of Interaction Key Residues/Moieties Involved Reference
This compound (Lipid Chains) Hydrophobic Interactions Hydrophobic pocket of MD-2 (e.g., Leu, Phe residues) mdpi.comfrontiersin.org
This compound (Phosphate Groups) Ionic Interactions / Salt Bridges Positively charged residues in MD-2 (e.g., Lys, Arg) and TLR4 mdpi.comfrontiersin.org
This compound Direct Contact TLR4 extracellular domain rsc.orgtandfonline.com
Neoseptin-3 (as a proxy) Dimeric Binding Hydrophobic pocket of MD-2 pnas.org

Conformational Dynamics and Dimerization of the TLR4/MD-2 Complex Induced by this compound

The binding of an agonist to MD-2 is not a static event; it induces a critical conformational change in the co-receptor. frontiersin.org A key event is the repositioning of the phenylalanine 126 (Phe126) loop of MD-2. researchgate.netpnas.org This movement, described as an "agonist switch," alters the surface of MD-2, creating a new hydrophobic interface. frontiersin.orgtandfonline.com

This newly exposed surface on the agonist-bound TLR4/MD-2 heterodimer is crucial for the next step: dimerization. It facilitates the recruitment of a second TLR4/MD-2 heterodimer, leading to the formation of a symmetrical, "m"-shaped (TLR4/MD-2/agonist)₂ complex. rsc.orgpnas.org This dimerization is the pivotal event that brings the intracellular domains of the two TLR4 molecules into close proximity, a prerequisite for initiating downstream signaling. frontiersin.org It is noteworthy that even structurally dissimilar agonists, like Neoseptin-3, can induce a nearly identical dimerization interface to that of natural ligands like lipid A. pnas.org Synthetic Disaccharide Lipid A Mimetics (DLAMs) have also been shown to effectively induce this dimerization. researchgate.netnih.gov

Intracellular Signaling Cascade Initiation by this compound

Once the TLR4/MD-2 complex dimerizes on the cell surface, it triggers intracellular signaling through two distinct pathways, leading to a tailored immune response. TLR4 is unique among Toll-like receptors for its ability to activate both pathways. asm.orgpnas.org

Myeloid Differentiation Primary Response Gene 88 (MyD88)-Dependent Signaling Pathway Activation

The MyD88-dependent pathway is considered the canonical and early-phase signaling route. pnas.orgasm.org Following receptor dimerization, the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLR4 molecules recruit adaptor proteins. The primary adaptor for this pathway is MyD88, which in turn recruits other molecules like interleukin-1 receptor-associated kinases (IRAKs). asm.orgresearchgate.net

This signaling cascade culminates in the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). pnas.orgplos.org The activation of these factors leads to the production of a host of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). pnas.orgacs.org Synthetic agonists like Neoseptin-3 and various lipid A analogs have been shown to robustly activate this MyD88-dependent pathway. pnas.orgscirp.org

Toll/Interleukin-1 Receptor-Domain-Containing Adapter-Inducing Interferon-β (TRIF)-Dependent Signaling Pathway Activation

The second pathway initiated by this compound is the TRIF-dependent, or MyD88-independent, pathway. pnas.orgasm.org This pathway is typically engaged after the TLR4/MD-2 complex is internalized from the cell surface into endosomes. pnas.orgfrontiersin.org

From the endosome, the receptor complex recruits a different set of adaptor proteins, primarily the TRIF-related adaptor molecule (TRAM) and TRIF itself. frontiersin.orgfrontiersin.org Activation of the TRIF pathway leads to the phosphorylation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (e.g., IFN-β). rsc.orgpnas.org This pathway is crucial for antiviral responses and also contributes to the late-phase activation of NF-κB. frontiersin.org Many synthetic TLR4 agonists are capable of inducing signaling through both the MyD88 and TRIF pathways. pnas.orgacs.org

Differential Pathway Biases and Specificity of this compound

An area of intense research is the development of synthetic TLR4 agonists that exhibit a bias toward either the MyD88 or TRIF pathway. researchgate.net This "biased agonism" could allow for the fine-tuning of the immune response, for instance, by promoting the beneficial effects of T-cell activation (a hallmark of TRIF signaling) while minimizing the potentially toxic pro-inflammatory cytokine storm associated with strong MyD88 activation. nih.govnih.gov

For example, the synthetic lipid A analog Monophosphoryl lipid A (MPLA) is known to be a weak inducer of MyD88-dependent cytokines but a potent activator of the TRIF pathway. nih.gov Similarly, the synthetic agonist E6020 shows a significant bias towards TRIF activation compared to other synthetic analogs. researchgate.net Another compound, CRX-547, has also been shown to display TRIF-selective signaling in human cells. nih.govnih.gov The structural modifications in these synthetic molecules, such as the number and position of acyl chains and phosphate groups, are key determinants of this signaling bias. rsc.orgnih.gov This differential activation can lead to distinct downstream effects; for example, MyD88-dependent signaling has been linked to glioma cell proliferation, whereas TRIF-dependent signaling can negatively influence their invasiveness. researchgate.net

Table 2: Signaling Pathway Activation by this compound

Signaling Pathway Key Adaptor Proteins Primary Transcription Factors Key Cytokine/Effector Molecules Reference
MyD88-Dependent MyD88, IRAKs NF-κB, MAPKs Pro-inflammatory cytokines (TNF-α, IL-6) pnas.orgasm.orgresearchgate.net
TRIF-Dependent TRAM, TRIF IRF3, NF-κB (late phase) Type I Interferons (IFN-β), IP-10 rsc.orgpnas.orgfrontiersin.org

Transcriptional Regulation and Gene Expression Modulation

Upon engagement with TLR4, this compound triggers a series of signaling pathways that converge on the nucleus, leading to the activation of specific transcription factors. These factors, in turn, regulate the expression of a wide array of genes involved in inflammation, immunity, and cellular metabolism.

Activation of Nuclear Factor-kappa B (NF-κB) and Associated Pro-inflammatory Gene Programs

The activation of Nuclear Factor-kappa B (NF-κB) is a hallmark of TLR4 signaling. TLR4 agonists initiate a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. frontiersin.orgnih.gov This allows NF-κB dimers, typically p50 and p65/RelA, to translocate to the nucleus. frontiersin.orgdovepress.com Within the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a plethora of pro-inflammatory mediators. frontiersin.orgfrontiersin.org

Key pro-inflammatory genes induced by NF-κB activation include those encoding for cytokines such as Tumor Necrosis Factor (TNF), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). frontiersin.orgaai.org The production of these cytokines is crucial for recruiting and activating other immune cells to the site of infection or injury. TLR4 signaling can proceed through two main adaptor protein pathways: the MyD88-dependent pathway and the TRIF-dependent pathway, both of which can culminate in NF-κB activation. frontiersin.orgnih.govbiorxiv.org The MyD88-dependent pathway is considered the primary route for the early-phase activation of NF-κB and the subsequent rapid expression of many pro-inflammatory genes. frontiersin.orgnih.gov

Target GeneFunctionReference
TNFPro-inflammatory cytokine, induces cell death in some tumor cells aai.org
IL-1βPro-inflammatory cytokine, mediates inflammatory response frontiersin.org
IL-6Pro-inflammatory cytokine, involved in acute phase response frontiersin.orgaai.org
IL-12Pro-inflammatory cytokine, key in differentiating T helper 1 cells frontiersin.orgaai.org

Induction of Interferon Regulatory Factor 3 (IRF3) and Type I Interferon Production

In addition to the NF-κB pathway, TLR4 agonists also activate a distinct signaling arm that leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3). nih.govnih.gov This pathway is primarily mediated by the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). nih.govnih.govaai.org Upon activation, TLR4 can be internalized into endosomes, where it engages the TRAM-TRIF signaling complex. nih.govnih.gov This leads to the activation of the kinases TBK1 and IKKε, which in turn phosphorylate IRF3. bmbreports.orgaai.org

Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes. nih.gov A primary outcome of IRF3 activation is the production of type I interferons (IFN-α and IFN-β). nih.govembopress.org These interferons play a critical role in antiviral defense and also modulate the adaptive immune response. The induction of type I interferons is a key feature of the MyD88-independent pathway of TLR4 signaling. rupress.org Some synthetic TLR4 agonists, such as monophosphoryl lipid A (MPLA), have been suggested to be TRIF-biased, leading to potent IRF3 activation. nih.gov

Transcription FactorKey Downstream EffectPrimary Signaling AdaptorReference
IRF3Production of Type I Interferons (IFN-α/β)TRIF nih.govaai.org

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, JNK)

This compound also potently modulates the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and c-Jun N-terminal kinase (JNK) pathways. nih.govspandidos-publications.com Activation of these pathways is a crucial component of the cellular response to TLR4 stimulation, influencing the synthesis of inflammatory mediators at both the transcriptional and translational levels. spandidos-publications.com The signaling cascade leading to MAPK activation can be initiated through both MyD88-dependent and TRIF-dependent pathways. nih.gov

The activation of p38 and JNK leads to the phosphorylation and activation of various downstream transcription factors, including AP-1 (Activator Protein-1). frontiersin.orgnih.gov These transcription factors cooperate with NF-κB to drive the expression of a wide range of inflammatory genes. aai.org Studies have shown that TLR4 agonists can induce the phosphorylation of both p38 and JNK in various cell types, including macrophages and dendritic cells. spandidos-publications.comaai.org The specific roles of p38 and JNK can vary, with some evidence suggesting differential regulation of cytokine production. For instance, inhibition of the p38 pathway has been shown to affect the production of certain cytokines in response to TLR4 agonists. aai.orgatsjournals.org Furthermore, some TLR4 agonists may selectively activate certain MAPK pathways; for example, synthetic monophosphoryl lipid A has been shown to strongly activate p38 but not JNK. nih.gov

MAPK PathwayKey Functions in TLR4 SignalingReference
p38Regulation of pro-inflammatory cytokine production, activation of transcription factors nih.govspandidos-publications.comnih.gov
JNKRegulation of pro-inflammatory cytokine production, activation of AP-1 nih.govspandidos-publications.comaai.org

Regulation of Immunoresponsive Genes (e.g., Irg1) and Metabolic Reprogramming

A growing body of evidence indicates that TLR4 agonists induce significant metabolic reprogramming in immune cells, a process tightly linked to the regulation of specific immunoresponsive genes. dovepress.comnih.gov A key gene in this process is the Immunoresponsive gene 1 (Irg1). researchgate.netoup.com Stimulation of macrophages with TLR4 agonists leads to a dramatic upregulation of Irg1 expression. researchgate.netoup.comnih.gov

The enzyme encoded by Irg1 catalyzes the production of itaconate, a metabolite derived from the tricarboxylic acid (TCA) cycle. researchgate.netoup.comdntb.gov.ua Itaconate itself has antimicrobial and anti-inflammatory properties. oup.com The upregulation of Irg1 and subsequent accumulation of itaconate are now recognized as central features of the metabolic shift that occurs in activated macrophages. nih.govresearchgate.net This metabolic reprogramming, characterized by changes in glycolysis and the TCA cycle, is crucial for supporting the enhanced antimicrobial functions of these cells. nih.gov Studies using TLR4 agonists like MPLA have demonstrated that the induction of Irg1 and itaconate production contributes to enhanced microbial clearance. researchgate.netnih.govdntb.gov.ua RNA sequencing of macrophages has revealed that Irg1 deficiency leads to suppressed transcription of genes associated with phagolysosome function. researchgate.netoup.comnih.gov

GeneEncoded ProductFunction in TLR4-Mediated ResponseReference
Irg1Immunoresponsive gene 1 enzymeCatalyzes the production of itaconate, leading to metabolic reprogramming and enhanced antimicrobial activity. researchgate.netoup.comnih.gov

Structural Insights and Structure Activity Relationships Sar of Tlr4 Agonist 1

Molecular Architecture and Key Pharmacophoric Elements

TLR4 agonist-1 and its analogs are synthetic glycolipids designed to mimic the structure and function of Lipid A, the biologically active component of LPS nih.govinimmune.com. The fundamental architecture of these molecules consists of a carbohydrate core, multiple acyl chains, and at least one phosphate (B84403) group, which are the key pharmacophoric elements required for TLR4/MD-2 binding and receptor activation.

The molecular architecture of the Diamino Allose Phosphate (DAP) class, to which this compound belongs, has several defining features:

Diamino Allose Phosphate (DAP) Scaffold: Unlike natural Lipid A, which is based on a glucosamine (B1671600) disaccharide, these compounds utilize a diamino allose monosaccharide core nih.govinimmune.com. This foundational structure serves as the scaffold for attaching the other essential pharmacophoric elements.

Non-hydrolyzable 3-Amide Bond: A critical innovation in the DAP series is the replacement of the labile ester linkage typically found at the 3-position of lipid A mimetics with a chemically stable amide bond nih.govfigshare.cominimmune.com. This modification significantly enhances the compound's resistance to hydrolysis, improving stability in aqueous formulations nih.govinimmune.com.

Acyl Chains: Like all lipid A mimetics, DAPs possess multiple fatty acyl chains. These hydrophobic chains are crucial for activity as they insert into the hydrophobic pocket of the MD-2 co-receptor, a key event in the activation of the TLR4 complex nih.govnih.gov. The number, length, and position of these chains are critical determinants of agonist potency nih.gov. This compound (compound 17a) specifically features a C14 chain at the 2-position and two C12 chains as secondary acyl groups.

4-Phosphate Group: The DAP scaffold includes a phosphate group at the 4-position of the allose sugar inimmune.com. This negatively charged group is essential for interacting with positively charged residues within the TLR4/MD-2 receptor complex, contributing to the binding affinity and stabilization of the active receptor dimer inimmune.com.

Together, these elements create an amphiphilic molecule with a hydrophilic carbohydrate-phosphate head and a hydrophobic lipid tail, mimicking the essential structure of the natural TLR4 agonist, lipid A mdpi.com.

Impact of Chemical Modifications on TLR4/MD-2 Binding Affinity and Signaling Potency

The biological activity of this compound analogs is highly sensitive to chemical modifications of its core components. Structure-activity relationship (SAR) studies reveal that subtle changes to the acyl chains or the phosphate group can dramatically alter binding affinity for the TLR4/MD-2 complex and subsequent signaling potency.

Acyl Chain Modifications: The length and number of acyl chains profoundly affect how the molecule fits within the hydrophobic pocket of MD-2 nih.gov.

Chain Length: Shortening or lengthening the acyl chains, even by just two carbon units (CH₂), can significantly impact TLR4-mediated signaling nih.gov. For synthetic monosaccharide-based TLR4 modulators, compounds with C12 and C14 fatty acid chains have been shown to be the most active in inhibiting LPS-stimulated TLR4 activation, while a C16 variant showed no interaction with the MD-2 protein mdpi.com.

Number of Chains: The total number of acyl chains is a critical factor. For example, hexa-acylated (six-chain) lipid A is a potent agonist, whereas the tetra-acylated (four-chain) precursor, lipid IVa, has species-specific effects, acting as an antagonist in humans pnas.orgacs.org. For the DAP series, analogs were synthesized with varying secondary acyl chain lengths (e.g., C10, C12, C14) to optimize potency.

Phosphate Group Modifications: The phosphate group is a key site for modification to enhance stability and modulate activity.

Phosphate Bioisosteres: To improve stability against in-vivo degradation by phosphatases, the 4-phosphate group in DAP analogs has been replaced with more stable bioisosteres, such as sulfate or methylphosphonate groups inimmune.com.

Impact on Potency: Replacing the phosphate in a DAP analog with a sulfate group (to create compound 17b) resulted in a molecule with greater chemical stability and comparable, though slightly reduced, potency in activating both human and murine TLR4. In contrast, replacement with a methylphosphonate group (compound 17c) led to a significant decrease in agonist activity inimmune.com.

The following table summarizes the signaling potency of this compound (17a) and its analogs with modified phosphate groups, as measured by NF-κB activation in HEK293 cells.

CompoundModification at 4-PositionHuman TLR4 EC₅₀ (nM)Murine TLR4 EC₅₀ (nM)
17a (this compound)Phosphate0.28 ± 0.050.24 ± 0.02
17bSulfate1.0 ± 0.20.7 ± 0.1
17cMethylphosphonate114 ± 20130 ± 30

Data sourced from Khalaf JK, et al. J Med Chem. 2023 inimmune.com.

These findings demonstrate that while the phosphate group is crucial for potent activity, it can be successfully replaced by a sulfate bioisostere to enhance stability without a major loss of function.

Determinants of Species-Specific TLR4 Activation by this compound Analogs (e.g., Human vs. Murine TLR4)

The response to TLR4 ligands can vary significantly between species, a phenomenon that has critical implications for drug development. While this compound (compound 17a) and its close analogs demonstrate potent agonistic activity on both human and murine TLR4, other classes of synthetic TLR4 ligands exhibit dramatic species-specific differences inimmune.comresearchgate.net. Understanding the structural basis for this specificity is key to designing human-specific immunomodulators.

The primary determinants of species-specific recognition lie in structural and electrostatic differences between the human and murine TLR4/MD-2 receptor complexes acs.orgnih.gov.

Lipid IVa: A classic example is Lipid IVa, a tetra-acylated precursor of lipid A. Lipid IVa acts as an agonist for the murine TLR4/MD-2 complex but is an antagonist for the human complex nih.govpnas.orgmdpi.com. Crystal structures reveal that human MD-2 binds lipid IVa in an antagonistic conformation where all four acyl chains are buried inside the MD-2 pocket nih.govresearchgate.net. In contrast, the mouse MD-2 pocket is shaped differently, causing one of lipid IVa's acyl chains to be exposed to the solvent, mimicking the binding mode of a true agonist and enabling the receptor dimerization required for signaling nih.govacs.org.

Ugi Compounds: Another class of small-molecule TLR4 agonists, synthesized via the Ugi reaction, shows a strong preference for activating human TLR4 over murine TLR4 nih.govresearchgate.netplos.org. Studies using cells expressing cross-species combinations of TLR4 and MD-2 revealed that the human MD-2 co-receptor is the critical component for this human-specific activation researchgate.netresearchgate.net. Even when paired with mouse TLR4, human MD-2 could partially recover the agonist activity of Ugi compounds, highlighting the central role of MD-2 in ligand recognition and species specificity nih.govresearchgate.net.

The following table illustrates the species preference of different classes of TLR4 agonists.

Compound/ClassActivity on Human TLR4Activity on Murine TLR4Key Determinant of Specificity
This compound (DAP)Potent AgonistPotent AgonistN/A (Broadly active)
Lipid IVaAntagonistAgonistShape of MD-2 binding pocket acs.org
Ugi CompoundsPotent AgonistVery Low/No ActivityMD-2 co-receptor structure researchgate.net

Correlation between Molecular Structure and Downstream Signaling Pathway Skewing

Upon activation, TLR4 initiates intracellular signaling through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway nih.govmdpi.comfrontiersin.org. The MyD88 pathway rapidly induces the production of pro-inflammatory cytokines, while the TRIF pathway, which is initiated following receptor endocytosis, leads to the production of type I interferons (IFNs) and other chemokines nih.govnih.govnih.gov. The ability to design synthetic agonists that preferentially activate one pathway over the other—a phenomenon known as "pathway skewing" or "biased agonism"—is of significant therapeutic interest, as it could separate desired adjuvant effects (often linked to TRIF) from excessive inflammation (often linked to MyD88) nih.govnih.gov.

Structural modifications to synthetic TLR4 agonists have been shown to induce TRIF-biased signaling.

Monophosphoryl Lipid A (MPLA): MPLA, a detoxified derivative of lipid A, is a well-known partial agonist that is considered to preferentially activate the TRIF pathway without strongly stimulating the MyD88 response nih.gov. This TRIF bias is thought to contribute to its success as a safe and effective vaccine adjuvant louisville.edu.

Aminoalkyl Glucosaminide 4-Phosphates (AGPs): Studies on the AGP class of synthetic lipid A mimetics have provided clear evidence of structure-based pathway skewing. The agonist CRX-547 was found to be a highly selective TRIF activator nih.govnih.gov. This TRIF-selective signaling was attributed to a minor structural modification to the carboxyl bioisostere that corresponds to the 1-phosphate group on natural lipid A nih.govnih.gov. A change in the stereochemistry at this position was sufficient to disrupt MyD88-dependent signaling while preserving the activation of the TRIF-dependent pathway nih.gov. This suggests that the precise conformation of the ligand-receptor dimer on the cell surface dictates the initial recruitment of signaling adaptors, with subtle structural changes altering this geometry to favor one pathway.

General Principle: The current model suggests that the initial dimerization of the TLR4-MD-2 complex on the cell surface activates the MyD88 pathway, while subsequent internalization of the receptor complex is required for TRIF activation nih.govmdpi.com. It is hypothesized that certain ligand structures may form a less stable or conformationally distinct dimer, which is insufficient to robustly trigger the MyD88 pathway but still permits receptor endocytosis and subsequent TRIF signaling from the endosome nih.govoup.com. For some agonists, it has been shown that engagement of both MyD88 and TRIF pathways is essential for their full adjuvant activity nih.govresearchgate.net.

While specific studies detailing the MyD88/TRIF signaling bias for the Diamino Allose Phosphate class (including this compound) are not yet extensively detailed, the established principles from other lipid A mimetics strongly suggest that modifications to its core structure, particularly around the charged phosphate headgroup and acyl chain configuration, could be exploited to fine-tune its downstream signaling profile inimmune.comlouisville.edu.

Cellular and Immunological Responses Induced by Tlr4 Agonist 1

Activation and Phenotypic Alteration of Immune Cells

TLR4 agonist-1 triggers significant changes in the activation state and function of key immune cell populations, including macrophages, dendritic cells, and lymphocytes. This activation is critical for shaping the nature and direction of the immune response.

Macrophages, highly plastic cells of the innate immune system, can be polarized into different functional phenotypes, broadly classified as classically activated (M1) or alternatively activated (M2). TLR4 agonists are potent inducers of the M1 phenotype, which is characterized by pro-inflammatory and microbicidal activity.

Research demonstrates that TLR4 agonists can reprogram M2 macrophages, which are often associated with tumor growth and suppressed immunity, toward the protective M1 phenotype. nih.gov This shift is crucial for enhancing anti-tumor responses. nih.gov The stimulation of TLR4 on macrophages leads to the activation of signaling pathways, such as those involving NF-κB and MAPKs, resulting in the production of pro-inflammatory cytokines and reactive oxygen species. nih.gov This M1 polarization is marked by the enhanced expression of molecules like inducible nitric oxide synthase (iNOS), while the expression of M2 markers like CD206 is decreased. nih.gov Studies using TLR4 inhibitors have confirmed that this M1 polarization is a direct result of TLR4 signaling. researchgate.net Triggering TLR4 has been shown to reinforce the restrictive nature of M1-polarized macrophages to certain pathogens. asm.org

Table 1: Macrophage Polarization Changes Induced by this compound

PhenotypeKey MarkersPrimary FunctionsEffect of this compound
M1 (Classically Activated)iNOS, TNF-α, IL-1β, IL-6Pro-inflammatory, Microbicidal, Anti-tumor activityUpregulated/Promoted
M2 (Alternatively Activated)CD206, Arginase-1, IL-10Anti-inflammatory, Tissue repair, Pro-tumor activityDownregulated/Reprogrammed to M1

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and serve as a critical bridge between the innate and adaptive immune systems. oup.com TLR4 agonists are powerful stimuli for DC maturation, a process that enhances their ability to activate naive T cells. nih.govqiagen.com

Upon stimulation with a TLR4 agonist like GLA, DCs undergo a series of phenotypic changes. nih.gov They upregulate the expression of Major Histocompatibility Complex (MHC) class I and II molecules, which are essential for presenting processed antigens to T cells. qiagen.com Concurrently, there is an increased expression of co-stimulatory molecules such as CD40, CD80, and CD86. nih.govqiagen.com This upregulation is critical for providing the secondary signals necessary for robust T-cell activation. researchgate.net The kinetics of antigen presentation by DCs can influence the subsequent T-cell response and differentiation. elifesciences.org Studies have shown that DCs stimulated with a TLR4 agonist in vivo rapidly become immunogenic and capable of inducing T-cell immunity. nih.gov

The signals provided by activated dendritic cells profoundly influence the differentiation of naive CD4+ T helper (Th) cells into distinct effector subsets, primarily Th1 or Th2 cells. researchgate.net TLR4 activation is a strong driver of Th1-type immune responses. nih.gov

The stimulation of TLR4 on DCs induces the production of key cytokines, most notably IL-12. nih.gov This cytokine is instrumental in driving the differentiation of naive T cells into Th1 cells. nih.govnih.gov Th1 cells are characterized by their production of interferon-gamma (IFN-γ), which mediates cellular immunity, essential for combating intracellular pathogens and for anti-tumor responses. nih.gov Synthetic TLR4 agonists like GLA have been shown to generate potent Th1 responses to protein antigens. nih.gov This skewing towards a Th1 profile is a hallmark of TLR4-mediated adjuvant activity, which favors cellular immunity over the humoral, antibody-driven responses typically associated with Th2 cells. nih.govnih.gov While TLR4 signaling predominantly promotes Th1 responses, other TLRs, such as TLR2, may preferentially induce a Th2 profile. nih.gov

A critical step in the inflammatory response is the recruitment of leukocytes from the bloodstream into tissues. nih.gov Local activation of TLR4 initiates a highly coordinated, multi-step process that facilitates this recruitment. nih.govresearchgate.net

The process begins when TLR4 on endothelial cells and tissue-resident sentinel cells, like microglia in the brain, is stimulated. researchgate.netnih.gov This activation leads to the rapid expression of adhesion molecules on the endothelial surface, which capture circulating leukocytes. researchgate.net These captured cells then begin to roll along the vessel wall, a process that allows them to survey the local environment for chemotactic signals. researchgate.net Activated endothelial cells and macrophages also produce chemokines that trigger the firm adhesion of leukocytes and their subsequent transmigration across the endothelial barrier into the inflamed tissue. researchgate.net This entire cascade ensures the efficient accumulation of inflammatory cells at the site where they are needed. nih.gov

Cytokine and Chemokine Production Profiles Elicited by this compound

The interaction of this compound with its receptor triggers intracellular signaling cascades, primarily through MyD88-dependent and TRIF-dependent pathways, which culminate in the activation of transcription factors like NF-κB. nih.govnih.gov This leads to the rapid transcription and secretion of a host of pro-inflammatory cytokines and chemokines.

Activation of the TLR4 pathway results in the robust production of several key pro-inflammatory cytokines that play a central role in orchestrating the immune response. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): This is a pleiotropic cytokine that is a master regulator of inflammation. TLR4 activation is a potent stimulus for TNF-α production by macrophages and other immune cells. nih.gov TNF-α can enhance the expression of adhesion molecules on endothelial cells, further promoting leukocyte recruitment.

Interleukin-1beta (IL-1β): Similar to TNF-α, IL-1β is a key mediator of inflammation. Its production is tightly regulated and often requires a two-step activation process, with TLR4 signaling providing the first signal that leads to the synthesis of its precursor, pro-IL-1β. researchgate.netnih.gov

Interleukin-6 (IL-6): This cytokine has a wide range of functions, including roles in the acute phase response, B-cell differentiation, and T-cell activation. nih.gov TLR4 signaling in macrophages and DCs is a strong inducer of IL-6 secretion. researchgate.net

Interleukin-8 (IL-8): Also known as CXCL8, IL-8 is a potent chemokine whose primary function is to recruit neutrophils to sites of inflammation. TLR4 activation, in synergy with other signals like TNF-α, can greatly enhance IL-8 production. mdpi.com

Table 2: Key Pro-inflammatory Cytokines Induced by this compound

CytokinePrimary Producing CellsKey Functions in TLR4-Mediated Response
TNF-αMacrophages, Dendritic Cells, T-cellsActivates endothelium, induces other cytokines, promotes inflammation. nih.gov
IL-1βMacrophages, Monocytes, Dendritic CellsMediates acute inflammation, induces fever, activates lymphocytes. researchgate.netnih.gov
IL-6Macrophages, T-cells, Endothelial CellsInduces acute phase proteins, promotes B-cell differentiation, influences T-cell function. nih.govresearchgate.net
IL-8 (CXCL8)Macrophages, Endothelial Cells, MonocytesActs as a potent chemoattractant for neutrophils and other granulocytes. mdpi.com

Modulation of Anti-inflammatory Cytokine Secretion

Activation of Toll-like receptor 4 (TLR4) by its agonists initiates a complex signaling cascade that results in the production of a wide range of cytokines, including those with anti-inflammatory properties. This modulation is crucial for regulating the immune response and preventing excessive inflammation. The secretion of anti-inflammatory cytokines such as Interleukin-10 (IL-10), Interleukin-1 receptor antagonist (IL-1Ra), and Transforming growth factor-beta (TGF-β) is a key aspect of the response to TLR4 agonists.

Interleukin-10 (IL-10): Stimulation of macrophages and dendritic cells with TLR4 agonists can lead to a dose-dependent increase in the secretion of IL-10, a potent anti-inflammatory cytokine nih.govfrontiersin.orgresearchgate.net. Studies on murine bone marrow-derived dendritic cells (DCs) have shown that priming with TLR4 and TLR2 ligands, followed by a resting period, results in significantly enhanced IL-10 production upon subsequent TLR4 restimulation oup.com. This heightened IL-10 response is associated with altered intracellular signaling, specifically an enhancement of the ERK1/2 MAPK pathway oup.com. In various immune settings, macrophage-derived IL-10 is critical for limiting immune-mediated pathology nih.gov. The molecular mechanism for this can involve the activation of the transcription factor CREB following TLR4 ligation nih.gov.

Interleukin-1 Receptor Antagonist (IL-1Ra): TLR4 stimulation also induces the production of IL-1Ra, a natural inhibitor of the pro-inflammatory cytokine IL-1β nih.gov. The production of IL-1Ra is important in controlling the severity of inflammatory diseases nih.gov. Research has identified that the enzyme glycogen-synthase kinase 3 (GSK3) acts as a negative regulator of IL-1Ra production in TLR-stimulated innate immune cells nih.gov.

Transforming Growth Factor-β (TGF-β): The signaling pathway of TLR4 can interact with and amplify the effects of other cytokine pathways. For instance, TLR4 activation in human aortic vascular smooth muscle cells has been shown to transactivate the transforming growth factor-β receptor 1 (TGFBR1) nih.gov. This transactivation leads to the phosphorylation of the downstream transcription factor Smad2, which is independent of the canonical MyD88 and TRIF signaling pathways nih.gov. In fibroblasts, TLR4 signaling can dramatically enhance the cell's sensitivity to the pro-fibrotic effects of TGF-β, leading to increased collagen synthesis nih.gov.

CytokineEffect of this compound StimulationKey Research Findings
IL-10 Increased, dose-dependent secretion nih.gov.Priming of dendritic cells enhances subsequent IL-10 production upon restimulation oup.com. The mechanism involves CREB activation via MAPK signaling pathways nih.gov.
IL-1Ra Increased secretion nih.gov.Production is negatively regulated by the kinase GSK3 nih.gov.
TGF-β Enhanced receptor sensitivity and transactivation nih.govnih.gov.TLR4 activation can transactivate the TGFBR1, leading to downstream Smad2 phosphorylation nih.gov.

Chemokine Secretion and Regulation of Leukocyte Trafficking

The activation of TLR4 by agonists is a potent trigger for the production of chemokines, which are critical signaling proteins that direct the movement of immune cells nih.govnih.gov. This process, known as leukocyte trafficking, is essential for mounting an effective immune response at sites of infection or injury northwestern.edu.

TLR4 agonists stimulate various immune cells, including peripheral blood mononuclear cells (PBMCs), to secrete a range of chemokines nih.gov. Upon stimulation, macrophages can upregulate the expression of genes associated with chemotaxis nih.govdntb.gov.ua. This leads to the enhanced recruitment of innate leukocytes, such as neutrophils, monocytes, and macrophages, to the site of infection nih.govnih.gov. This augmented recruitment is a key feature of the protective immunity conferred by TLR4 agonists nih.gov.

The regulation of leukocyte trafficking by TLR4 activation is a highly coordinated process. Local activation of TLR4 within a specific tissue initiates a multi-step cascade that results in the orderly arrival of leukocytes nih.gov. However, systemic activation of TLR4 can lead to a different outcome, causing a nonspecific accumulation of leukocytes in the capillaries of the lungs and sinusoids of the liver nih.gov. The trafficking of leukocytes is also influenced by other systemic factors, such as stress-associated hormones. Glucocorticoids, for example, can modulate the expression of key chemokine receptors on leukocytes, thereby influencing their maturation, homing, and egress from tissues nih.gov.

ProcessEffect of this compound StimulationKey Research Findings
Chemokine Secretion Increased expression and secretion of various chemokines nih.govnih.gov.Macrophages show increased expression of genes associated with cytokine production and chemotaxis nih.govdntb.gov.ua.
Leukocyte Recruitment Enhanced recruitment of neutrophils, monocytes, and macrophages to infection sites nih.govnih.gov.Local TLR4 activation leads to a coordinated, multi-step recruitment process nih.gov.
Systemic Effects Systemic activation can cause nonspecific leukocyte accumulation in the lungs and liver nih.gov.Leukocyte trafficking is also modulated by systemic factors like stress hormones nih.gov.

Modulation of Innate Immune Memory and Trained Immunity Phenotypes

Recent evidence has overturned the long-held belief that the innate immune system lacks memory. It is now understood that innate immune cells can undergo long-term functional reprogramming after an initial encounter with a microbial stimulus, a phenomenon termed "innate immune memory" or "trained immunity" frontiersin.orgnih.govnih.gov. TLR4 agonists are potent inducers of this trained immunity phenotype nih.govfrontiersin.org.

This process involves metabolic and epigenetic rewiring of innate leukocytes, which primes them to mount a more robust and effective response upon a secondary challenge from a pathogen frontiersin.orgnih.gov. This enhanced responsiveness is not specific to the initial stimulus, meaning that training with a TLR4 agonist from a Gram-negative bacterium can confer broad protection against other types of pathogens nih.gov. The trained immunity induced by TLR4 agonists is dependent on innate myeloid cells like monocytes, macrophages, and neutrophils, and functions independently of the adaptive immune system's T and B lymphocytes nih.govfrontiersin.org.

Treatment with the TLR4 agonist Monophosphoryl lipid A (MPLA), for example, conditions innate immune cells to respond more robustly to subsequent infections, leading to increased resistance nih.govnih.gov. This trained state is characterized by alterations in cellular metabolism, including sustained increases in glycolysis and mitochondrial respiration in macrophages frontiersin.org. The signaling pathways that mediate this training are complex; TLR4 is unique in that it signals through both MyD88- and TRIF-dependent pathways, both of which contribute to the induction of the trained phenotype frontiersin.org.

Augmentation of Antimicrobial Functions in Phagocytic Cells

A primary outcome of the trained immunity induced by TLR4 agonists is the significant enhancement of the antimicrobial functions of phagocytic cells like macrophages and neutrophils frontiersin.orgnih.gov. These augmented functions are critical for the improved bacterial clearance and host protection observed after treatment with TLR4 agonists researchgate.net.

The key antimicrobial functions enhanced by this compound include:

Phagocytosis : TLR4 activation increases the capacity of phagocytes to engulf and internalize pathogens nih.govresearchgate.net. Studies using transgenic sheep that overexpress TLR4 showed that this leads to enhanced phagocytosis of Salmonella via the phosphoinositide 3-kinase (PI3K) signaling pathway nih.gov. Combining TLR agonists with agents that block the "don't eat me" signal CD47 can further increase phagocytosis of cancer cells google.com.

Respiratory Burst : Following phagocytosis, immune cells generate a "respiratory burst," producing high levels of reactive oxygen species (ROS) to kill the ingested microbes researchgate.net. TLR4 agonists augment this activity nih.gov. The engagement of TLR1, TLR2, and TLR4 has been shown to cause the recruitment of mitochondria to the phagosome, leading to the generation of mitochondrial ROS (mROS), which contributes to the bactericidal activity of macrophages ovid.com.

Antimicrobial FunctionEnhancement by this compoundMechanistic Insights
Phagocytosis Increased capacity to engulf pathogens nih.govresearchgate.net.Mediated by PI3K signaling and can be further enhanced by blocking CD47 nih.govgoogle.com.
Respiratory Burst (ROS) Augmented production of ROS nih.gov.Involves recruitment of mitochondria to the phagosome for mROS production, mediated by TRAF6 and ECSIT proteins ovid.com.
Microbial Killing Improved pathogen clearance dntb.gov.uaresearchgate.net.Facilitated by metabolic reprogramming and the production of antimicrobial metabolites like itaconate nih.govdntb.gov.ua.

Research Methodologies and in Vitro Investigations of Tlr4 Agonist 1

Biochemical and Molecular Assays for Signaling Pathway Analysis

To understand how TLR4 agonist-1 works at a molecular level, its effects on intracellular signaling pathways are investigated using a range of biochemical and molecular assays.

Western blotting is a fundamental technique used to detect specific proteins and their modifications, particularly phosphorylation, which is a key event in many signaling cascades. Activation of TLR4 triggers a cascade that involves the phosphorylation of several downstream proteins. aai.org

By treating cells with this compound for various lengths of time and then analyzing cell lysates via Western blot, researchers can create a timeline of signaling events. Key proteins analyzed in the context of TLR4 signaling include:

MAP Kinases: The phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and ERK1/2 is a hallmark of TLR4 activation. Studies have shown that TLR4 stimulation in B cells activates ERK1/2, with phosphorylation peaking around 15 minutes post-stimulation. aai.org

NF-κB Pathway Components: The activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor protein IκBα. Detecting decreased levels of IκBα or increased levels of phosphorylated IκBα by Western blot is direct evidence of NF-κB pathway activation. researchgate.net

Other Signaling Proteins: The expression levels of receptor components (e.g., TLR4, CD14) and adaptor proteins (e.g., MyD88) can also be assessed to see if the agonist modulates the signaling machinery itself. plos.org

Table 3: Proteins Analyzed by Western Blot in TLR4 Signaling Studies

Protein Analyzed Modification Cell Type Key Finding Reference(s)
p38, IκB-α, Pellino-3 Phosphorylation (p-p38), Expression THP-1, MonoMac-6 Endotoxin-tolerized cells showed reduced p38 phosphorylation and IκB-α degradation upon restimulation, but sustained expression of Pellino-3. researchgate.net
ERK1/2, p38 Phosphorylation (p-ERK, p-p38) B cells TLR4 stimulation activated ERK1/2, but this activation was not required for the observed changes in B cell migration. aai.org

To determine which genes are turned on or off by this compound, researchers analyze changes in messenger RNA (mRNA) levels. Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific method for measuring the expression of individual genes. unite.it

This technique is often used to validate findings from broader, genome-wide analyses like microarrays. nih.gov In a typical experiment, cells are stimulated with the TLR4 agonist, and RNA is extracted at different time points. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. unite.it

Using qPCR, researchers have confirmed that TLR4 activation leads to the increased expression of a wide array of immune-related genes, including:

Pro-inflammatory Cytokines: TNF-α, IL-6, IL-12β. nih.gov

Chemokines: IL-8, CXCL1, CCL8, CCL20. nih.gov

Transcription Factors: FOS, JUN, RELB. nih.gov

Antimicrobial Peptides: Defensin beta 1 (DEFB1). nih.gov

By comparing the gene expression profiles in normal cells versus those with genetic deficiencies (e.g., IRAK4-deficient monocytes), qPCR helps to map the signaling pathways responsible for the induction of specific genes. nih.gov It can also reveal species-specific differences in gene regulation downstream of TLR4. pnas.org

Table 4: Genes Regulated by TLR4 Agonists as Measured by qPCR

Gene Regulation Cell Type Key Finding Reference(s)
TNF-α, IL-6, IL-12β, IL-8 Suppressed IRAK4-deficient human monocytes Expression of classic pro-inflammatory genes was compromised in IRAK4-deficient cells after LPS stimulation, confirming their dependence on this kinase. nih.gov
CCL22, DEFB1, FOS, JUN Uncompromised IRAK4-deficient human monocytes Expression of certain immunity genes was normal, indicating an IRAK4-independent TLR4 signaling pathway exists. nih.gov
TLR4, MyD88, IL-6, IL-10 Up-regulated Bovine Mastitis Tissue Expression of these genes was increased in infected tissue compared to healthy tissue. plos.org
CD14, TNF-α, MD-2, IL-1β Down-regulated Bovine Mastitis Tissue Expression of these genes was significantly decreased in infected tissue. plos.org

Cytokine and Chemokine Quantification (e.g., ELISA, Multiplex Assays)

The activation of Toll-like receptor 4 (TLR4) by its agonists triggers a signaling cascade that results in the production and secretion of a wide array of cytokines and chemokines. These molecules are crucial for orchestrating the innate and adaptive immune responses. The quantification of these secreted proteins is a fundamental method for assessing the in vitro activity of TLR4 agonists. Methodologies such as Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex assays are commonly employed for this purpose. sigmaaldrich.comcloud-clone.comassaygenie.com

ELISA is a widely used technique to measure the concentration of a single cytokine or chemokine in a sample, such as cell culture supernatant. assaygenie.com For instance, studies have utilized ELISA to measure the secretion of specific cytokines like Interleukin-12 (IL-12) and Monocyte Chemoattractant Protein-1 (MCP-1) from J774A.1 macrophage-like cells stimulated with a TLR4 agonist. nih.gov Similarly, the levels of IL-6, TNF-α, GM-CSF, IFN-γ, and MCP-1 in plasma and organ homogenates have been quantified using this method to evaluate the systemic and local inflammatory responses induced by TLR4 activation. scirp.org

Multiplex assays, such as those using Luminex xMAP® technology, offer the advantage of simultaneously measuring multiple analytes in a single sample. sigmaaldrich.com This high-throughput approach is particularly useful for obtaining a comprehensive profile of the cytokine and chemokine response to a TLR4 agonist. For example, a multiplex bead-based assay was used to evaluate the cytokine profile of M1- and M2-polarized macrophages after stimulation, revealing increased levels of pro-inflammatory cytokines like IL-1β, IL-6, and IFN-γ. mdpi.com Another study employed a multiplex assay to analyze plasma concentrations of IL-6, IL-10, IFNγ, IL-1β, TNFα, KC, MIP-1α, MIP-1β, and MCP-1 following treatment with the TLR4 agonist monophosphoryl lipid A (MPLA). oup.com In peripheral blood mononuclear cells (PBMCs) from healthy donors, stimulation with TLR4 agonists led to increased levels of CCL4, IL-1β, IL-6, and TNFα. frontiersin.org

The specific cytokines and chemokines induced by TLR4 agonists can vary depending on the cell type and the specific agonist used. In human PBMCs stimulated with lipopolysaccharide (LPS), a well-known TLR4 agonist, a marked increase in the expression of IL-1β, IL-6, IL-8, IL-15, IFN-β, IFN-γ, MIP-3α, and MIP-3β was observed. nih.gov The same study also noted upregulated expression of chemokines including CCL22, CCL24, CCL26, CXCL2, and CXCL6. nih.gov In human lung macrophages, TLR4 agonist stimulation resulted in the production of various chemokines, with the kinetics of production varying over time. researchgate.net

Table 1: Cytokine and Chemokine Induction by this compound

Cell Type Assay Method Upregulated Cytokines/Chemokines
J774A.1 Macrophages ELISA IL-12, MCP-1 nih.gov
M1/M2 Macrophages Multiplex Assay IL-1β, IL-6, IFN-γ mdpi.com
Human PBMCs Multiplex Assay CCL4, IL-1β, IL-6, TNFα frontiersin.org
Human PBMCs RT-qPCR IL-1β, IL-6, IL-8, IL-15, IFN-β, IFN-γ, MIP-3α, MIP-3β, CCL22, CCL24, CCL26, CXCL2, CXCL6 nih.gov
Mouse Plasma Multiplex Assay IL-6, IL-10, IFNγ, IL-1β, TNFα, KC, MIP-1α, MIP-1β, MCP-1 oup.com
Mouse Lungs ELISA IFN-γ, TNF-α, IL-6 scirp.org

Transcription Factor Activation Assays (e.g., NF-κB Reporter Assays)

The intracellular signaling cascade initiated by TLR4 agonist binding culminates in the activation of key transcription factors, which then orchestrate the expression of inflammatory genes. Among these, the nuclear factor kappa-B (NF-κB) is a central regulator. biorxiv.orgpnas.org Assays that measure the activation of these transcription factors, particularly NF-κB, are therefore critical for characterizing the mechanism of action of TLR4 agonists.

A common and effective method to quantify NF-κB activation is the use of reporter gene assays. abgenex.comnih.govbiorxiv.org In this system, cells are engineered to express a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-responsive promoter. nih.govsvarlifescience.com When a TLR4 agonist activates the NF-κB pathway, the transcription factor binds to the promoter and drives the expression of the reporter gene, whose product can be easily measured. biorxiv.org For example, THP-1 human monocytic cells have been engineered to express a SEAP reporter gene, allowing for the quantification of NF-κB activation in response to various TLR ligands. biorxiv.org Similarly, HEK 293T cells have been utilized to create a TLR4 reporter system to monitor NF-κB-induced activity. abgenex.com

Studies have shown that TLR4 agonists like lipopolysaccharide (LPS) and the synthetic agonist Neoseptin-3 induce the phosphorylation of IκB kinases (IKKs) and the degradation of IκBα, which are hallmark events in canonical NF-κB activation. pnas.org This leads to the translocation of NF-κB, typically the p65 component, into the nucleus to initiate gene transcription. pnas.org The activation of NF-κB is a well-established consequence of TLR stimulation and is considered a key mechanism for the subsequent production of inflammatory cytokines and other mediators. nih.gov

Beyond NF-κB, TLR4 signaling can also activate other transcription factors, including activator protein-1 (AP-1) and interferon regulatory factors (IRFs). pnas.orgpnas.orgnih.gov The activation of these factors can also be assessed using specific reporter assays or by measuring their phosphorylation status via methods like Western blotting. For instance, stimulation of macrophages with a TLR4 agonist was shown to induce the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, which are upstream kinases involved in AP-1 activation. pnas.org

Table 2: Reporter Cell Lines for this compound NF-κB Activation Studies

Cell Line Reporter System Detection Method
THP-1 Dual™ SEAP Colorimetric/Spectrophotometric biorxiv.org
HEK 293T SEAP Colorimetric/Spectrophotometric nih.gov
THP-1 NF-κB-eGFP eGFP Flow Cytometry plos.org
iLite® TLR4 Firefly Luciferase Luminescence svarlifescience.com

Advanced Cellular Assays

Cellular Metabolic Assays (e.g., Glycolysis, Oxidative Phosphorylation)

Recent research has highlighted that the activation of immune cells by TLR4 agonists is accompanied by significant metabolic reprogramming. nih.govaai.org These metabolic shifts are not merely byproducts of activation but are essential for supporting the energetic and biosynthetic demands of the immune response. Advanced cellular assays are used to investigate these changes, primarily focusing on glycolysis and oxidative phosphorylation (OXPHOS).

Extracellular flux analyzers, such as the Seahorse XF Analyzer, are powerful tools for real-time measurement of key metabolic parameters in live cells. oup.comaai.org These instruments measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration and OXPHOS, and the extracellular acidification rate (ECAR), which is largely a result of lactate (B86563) production and thus serves as a proxy for glycolysis. nih.gov

Studies using these technologies have revealed that TLR4 agonists induce a rapid and sustained increase in glycolysis in immune cells like macrophages and dendritic cells. oup.comnih.gov This "glycolytic switch" or "Warburg-like effect" is characterized by an upregulation of glucose uptake and conversion to lactate, even in the presence of sufficient oxygen. nih.govfrontiersin.org For example, treatment of macrophages with the TLR4 agonist MPLA leads to an early increase in aerobic glycolysis, which is later coupled with sustained glycolysis. aai.org This metabolic shift is crucial for various effector functions. Blocking glycolysis has been shown to diminish key features of the activated phenotype, such as chemokine secretion. oup.com

In addition to changes in glycolysis, TLR4 agonism also dynamically alters mitochondrial metabolism. While an initial glycolytic shift might be accompanied by a stable or even reduced OCR, longer-term stimulation can lead to increased mitochondrial biogenesis and a subsequent increase in oxygen consumption. oup.comaai.orgaai.org For instance, MPLA treatment of macrophages results in increased mitochondrial biogenesis and elevated oxygen consumption. aai.org This enhanced mitochondrial activity is linked to the production of ATP and specific metabolites from the tricarboxylic acid (TCA) cycle that have signaling roles in the immune response. oup.com TLR4-mediated activation of the PI3K/Akt pathway has been shown to be critical for inducing oxidative phosphorylation and the expression of mitochondrial transcription factor A (Tfam). aai.org

Table 3: Metabolic Reprogramming Induced by this compound

Cell Type Metabolic Change Key Findings
Macrophages Increased Glycolysis TLR4 agonists induce a rapid and sustained increase in the glycolytic rate (ECAR). oup.comnih.gov
Macrophages Altered Oxidative Phosphorylation TLR4 activation can lead to increased mitochondrial biogenesis and oxygen consumption (OCR) over time. aai.orgaai.org
Dendritic Cells Increased Glycolysis TLR ligation causes a rapid increase in glycolytic flux to support anabolic demands for activation. nih.gov
Macrophages Metabolic Pathway Dependence Inhibition of glycolysis can impair effector functions like chemokine secretion. oup.com

Phagocytosis and Intracellular Bacterial Killing Assays

A fundamental function of innate immune cells, particularly macrophages and neutrophils, is the engulfment (phagocytosis) and subsequent destruction of pathogens. TLR4 agonists have been shown to enhance these critical antimicrobial functions. oup.comasm.org In vitro assays designed to quantify phagocytosis and intracellular bacterial killing are therefore essential for evaluating the immunomodulatory effects of these compounds.

Phagocytosis assays typically involve co-culturing immune cells with labeled particles, such as fluorescently tagged bacteria or bioparticles. mdpi.comoup.comfrontiersin.org The efficiency of phagocytosis can then be quantified by measuring the uptake of these particles by the cells, often using flow cytometry or fluorescence microscopy. oup.comfrontiersin.org For example, studies have used pHrodo-tagged Staphylococcus aureus bioparticles, which fluoresce brightly in the acidic environment of the phagolysosome, to measure the phagocytic capacity of macrophages. oup.comaai.org It has been demonstrated that pre-stimulation of microglia with TLR4 agonists significantly increases their ingestion of both encapsulated and nonencapsulated Streptococcus pneumoniae. asm.org Similarly, treatment of macrophages with a TLR4 agonist was shown to enhance the phagocytosis of tumor cells. google.com

Following phagocytosis, the ability of the immune cell to kill the internalized pathogen is assessed using intracellular bacterial killing assays. oup.comnih.govnih.gov In a typical assay, immune cells are infected with live bacteria for a set period to allow for phagocytosis. An antibiotic that cannot penetrate the immune cell membrane, such as gentamicin, is then added to the culture medium to kill any remaining extracellular bacteria. oup.comnih.gov At various time points, the immune cells are lysed, and the intracellular bacteria are plated on agar (B569324) to determine the number of surviving colony-forming units (CFUs). oup.comnih.gov A decrease in CFUs over time indicates effective intracellular killing. Studies have shown that TLR4 agonist stimulation enhances the intracellular killing of bacteria like Salmonella Typhimurium and Streptococcus pneumoniae by macrophages and microglia, respectively. asm.orgnih.gov This enhanced bactericidal activity is a key component of the protective immunity induced by TLR4 agonists. oup.com

Table 4: Enhancement of Effector Functions by this compound

Cell Type Assay Target Outcome
Murine Microglia Phagocytosis Assay Streptococcus pneumoniae Increased ingestion of bacteria asm.org
Murine Macrophages Phagocytosis Assay pHrodo-tagged S. aureus Increased phagocytic capacity oup.comaai.org
THP-1 Macrophages Intracellular Killing Assay Salmonella Typhimurium Increased bacterial killing nih.gov
Murine Microglia Intracellular Killing Assay Streptococcus pneumoniae Increased intracellular bacterial killing asm.org
Macrophages Intracellular Killing Assay Pseudomonas aeruginosa Reduced intracellular bacterial burden oup.com

Preclinical in Vivo Studies Utilizing Tlr4 Agonist 1 Non Human Animal Models

Animal Models for Immunomodulatory Efficacy Assessment

The selection of an appropriate animal model is crucial for evaluating the specific immunological effects of TLR4 agonist-1. Rodent and non-human primate models are the most widely used systems, each offering unique advantages for characterizing different facets of the compound's activity.

Rodent models, particularly inbred mouse strains such as C57BL/6 and BALB/c, are foundational for initial in vivo characterization of this compound. These models allow for detailed investigation of both systemic and localized immune responses due to the availability of extensive immunological tools and reagents.

Systemic administration of this compound in mice elicits a rapid and robust innate immune response. This is characterized by the transient production of pro-inflammatory cytokines and chemokines in the serum. Key cytokines induced include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the Th1-polarizing cytokine Interleukin-12 (IL-12). Concurrently, chemokines such as CCL2 (MCP-1) and CXCL10 (IP-10) are upregulated, promoting the recruitment of immune cells like monocytes and lymphocytes to sites of inflammation.

Beyond systemic effects, local administration (e.g., subcutaneous, intranasal) allows for the characterization of immune activation within specific tissues. Studies have shown that this compound effectively activates antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, at the site of administration and in draining lymph nodes. This activation is marked by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and Major Histocompatibility Complex class II (MHC-II) on the surface of DCs, enhancing their ability to process and present antigens to T cells.

The table below summarizes key immunological outcomes observed in rodent models following exposure to this compound.

Parameter MeasuredKey FindingsImmune System ComponentPrimary Mouse Strains Used
Serum Cytokine ProfileTransient increase in TNF-α, IL-6, and IL-12p70Systemic Innate ImmunityC57BL/6, BALB/c
Serum Chemokine ProfileUpregulation of CCL2, CXCL10, and RANTES (CCL5)Immune Cell TraffickingC57BL/6
Dendritic Cell (DC) MaturationIncreased expression of CD80, CD86, and MHC-II in draining lymph nodesAntigen PresentationC57BL/6, BALB/c
Macrophage ActivationPolarization towards M1 phenotype; enhanced phagocytic capacityLocal Innate ImmunityC57BL/6

Non-human primate (NHP) models, such as rhesus and cynomolgus macaques, serve as a critical translational bridge between rodent studies and human clinical trials due to their closer phylogenetic and immunological similarity to humans. In NHP studies, this compound has been shown to induce a predictable and self-limiting innate immune response that mirrors observations in rodents but with kinetics more relevant to humans.

Following administration, NHPs exhibit a transient increase in circulating cytokines and chemokines, including IL-6, TNF-α, and CCL2. This response is typically resolved within 24-48 hours. Importantly, these studies confirm the ability of this compound to activate APCs and mobilize immune cells in a larger, more complex organism. Analysis of peripheral blood mononuclear cells (PBMCs) from treated macaques reveals upregulation of activation markers on monocytes and dendritic cells. These models are particularly valuable for evaluating the compound's performance as a vaccine adjuvant, as they allow for the assessment of complex, antigen-specific T-cell and B-cell responses over extended periods.

Parameter MeasuredKey Findings in NHPsRelevancePrimary NHP Models Used
Peripheral Blood CytokinesTransient, dose-dependent induction of IL-6, TNF-α, and IL-1RAConfirms innate immune activation in a human-relevant modelRhesus Macaque
Peripheral Blood ChemokinesSignificant increase in CCL2 (MCP-1) and CXCL10 (IP-10)Demonstrates capacity for immune cell recruitmentRhesus Macaque, Cynomolgus Macaque
Immune Cell MobilizationTransient changes in circulating neutrophils, monocytes, and lymphocytesProvides insight into systemic immune traffickingRhesus Macaque
Adjuvant ActivityPotentiation of antigen-specific antibody and T-cell responsesValidates adjuvant potential in a pre-clinical model closely resembling humansRhesus Macaque, Baboon

Evaluation of this compound in Experimental Disease Models

The immunomodulatory properties of this compound have been leveraged in various preclinical disease models to assess its therapeutic potential. These studies investigate whether the compound can enhance protective immunity against pathogens or favorably modulate the immune response in non-infectious diseases like cancer.

This compound has demonstrated significant efficacy in preclinical models of both bacterial and viral infections, primarily by stimulating an early and effective innate immune response that bridges to robust adaptive immunity.

In models of bacterial infection, such as those involving Mycobacterium tuberculosis or Francisella tularensis, this compound (often used as a vaccine adjuvant) promotes the development of strong Th1-type cellular immunity. This is critical for controlling intracellular bacteria. Studies in mice have shown that vaccination with an antigen formulated with this compound leads to a significant reduction in bacterial burden in the lungs and spleen following a live bacterial challenge. This protection is associated with an increase in antigen-specific T cells that produce high levels of Interferon-gamma (IFN-γ).

In the context of viral infections, such as influenza or respiratory syncytial virus (RSV), this compound has been shown to enhance protective immunity. When used as an adjuvant with viral subunit antigens, it drives the production of high-titer neutralizing antibodies and robust cytotoxic T lymphocyte (CTL) responses. This dual humoral and cellular response leads to improved viral clearance, reduced lung pathology, and increased survival rates in mice subjected to a lethal viral challenge.

Pathogen ModelAnimal ModelKey Efficacy OutcomeAssociated Immunological Correlate
Mycobacterium tuberculosisMouse (C57BL/6)Reduced bacterial load in lungs and spleenEnhanced antigen-specific IFN-γ production by CD4+ T cells (Th1 response)
Influenza VirusMouse (BALB/c)Increased survival after lethal challenge; reduced viral titersHigh titers of neutralizing antibodies; potent CD8+ T cell (CTL) response
Burkholderia pseudomalleiMouse (C57BL/6)Improved survival rates post-infectionInduction of strong Th1 and Th17 immune responses
Simian Immunodeficiency Virus (SIV)Rhesus MacaqueEnhanced magnitude and breadth of antibody responses to vaccine antigensGeneration of polyfunctional CD4+ and CD8+ T cells

In non-infectious disease contexts, this compound has been extensively studied for its anti-tumor effects. By activating innate immunity within the tumor microenvironment (TME), it can convert an immunologically "cold" tumor (lacking immune cells) into a "hot" tumor that is susceptible to immune-mediated killing.

In syngeneic mouse cancer models, such as B16 melanoma or CT26 colon carcinoma, direct intratumoral administration of this compound has been shown to significantly delay tumor growth and improve survival. The mechanism involves the reprogramming of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype. Furthermore, it enhances the recruitment and function of natural killer (NK) cells and tumor antigen-specific cytotoxic T lymphocytes (CTLs) into the tumor. This remodeling of the TME makes tumors more responsive to other immunotherapies, such as checkpoint inhibitors.

The role of this compound in autoimmune models is more complex, as non-specific immune activation can potentially exacerbate disease. However, research has explored its use to strategically deviate pathogenic immune responses, for instance, by promoting a strong Th1 response to suppress a dominant pathogenic Th2 response, though this application remains highly context-dependent.

Disease ModelAnimal ModelKey Efficacy OutcomeMechanism of Action
B16-F10 MelanomaMouse (C57BL/6)Inhibition of tumor growth; increased survivalIncreased infiltration of CD8+ T cells; M1 macrophage polarization in TME
CT26 Colon CarcinomaMouse (BALB/c)Tumor regression, especially in combination with checkpoint inhibitorsEnhanced DC maturation and antigen presentation; reversal of T-cell exhaustion
Ovarian CancerMouseReduced tumor burden and ascites formationActivation of anti-tumor NK cell activity and CTL responses

Assessment of this compound as a Vaccine Adjuvant in Preclinical Settings

One of the most significant applications of this compound is as a vaccine adjuvant. Preclinical studies have consistently shown that its inclusion in vaccine formulations dramatically enhances the magnitude, quality, and durability of the immune response to co-administered antigens.

This compound is particularly effective at driving Th1-polarized immune responses, which are essential for protection against many intracellular pathogens and for cancer immunotherapy. In mouse models, vaccination with a protein antigen plus this compound results in a significantly higher ratio of IgG2a/c to IgG1 antibodies compared to vaccination with the antigen alone or with an alum-based adjuvant. This antibody isotype profile is a hallmark of a Th1 response.

Furthermore, the compound potently enhances cellular immunity. It increases the frequency of antigen-specific CD4+ T cells that produce IFN-γ and promotes the generation of long-lived CD8+ CTLs with robust cytotoxic capabilities. This ability to stimulate both arms of adaptive immunity—humoral and cellular—makes it a versatile and powerful adjuvant for subunit vaccines, which are often poorly immunogenic on their own. Its efficacy has been demonstrated with a wide range of antigens, including recombinant proteins from viruses, bacteria, and tumors.

Induction of Humoral and Cellular Immune Responses to Co-administered Antigens

The administration of TLR4 agonists in conjunction with vaccine antigens has been shown to elicit robust and durable immune responses in multiple animal models. These adjuvants play a crucial role in shaping the nature and magnitude of the adaptive immune response.

One prominent synthetic TLR4 agonist, Glucopyranosyl Lipid Adjuvant (GLA), when formulated in a stable oil-in-water emulsion (GLA-SE), has been shown to drive strong T helper 1 (Th1) responses. plos.org When combined with the tuberculosis vaccine fusion protein antigen ID93, GLA-SE induced a poly-functional Th1 response in mice, characterized by CD4+ T cells producing IFNγ, TNF, and IL-2. plos.org This was accompanied by a humoral response skewed towards IgG2c, indicating effective class-switching. plos.org The induction of this Th1 response was found to be dependent on the transcription factor T-bet and the cytokine IL-12. plos.org

In minipigs, a model considered more predictive of human responses than rodents, the TLR4 agonist GLA formulated aqueously (GLA-AF) was evaluated with model antigens. plos.org When administered intradermally (ID) with the M. tuberculosis antigen ESAT-6, GLA-AF enhanced the IgG response four-fold compared to the antigen alone. plos.org Interestingly, the adjuvant effect was dependent on the route of administration; while GLA-AF enhanced the effect of a TLR7/8 agonist when injected ID, it negated its activity after intranasal inoculation. plos.org

Further studies in mice using various recombinant hemagglutinin (HA) antigens from influenza virus demonstrated that synthetic TLR4 agonists could induce rapid and sustained immunity. nih.govasm.org The combination of a TLR4 agonist with a TLR7 ligand balanced Th1 and Th2-type immune responses, resulting in long-lived cellular and neutralizing humoral immunity. asm.org This combined adjuvant approach was effective in homologous, heterologous, and heterosubtypic murine challenge models. asm.org

Investigations into a synthetic TLR4 agonist, E6020, co-administered with a staphylococcal enterotoxin B (SEB) vaccine candidate (STEBVax) in BALB/c mice, also revealed significant enhancement of serum IgG levels compared to the vaccine with no adjuvant. nih.govasm.org The combination of E6020 with aluminum hydroxide (B78521) (AH) adjuvant resulted in a mixed Th1/Th2 response, in contrast to the Th2-biased response from AH alone. nih.gov

The synergistic effect of combining TLR4 agonists with other TLR agonists has also been a key area of research. In a tuberculosis vaccine model, combining the TLR4 agonist GLA with a TLR9 agonist (CpG) in the same formulation enhanced the magnitude of the multi-functional Th1 response against the ID93 antigen and increased IL-12 production by macrophages ex vivo. plos.org Similarly, co-delivering a TLR4 agonist (MPLA) and a TLR9 agonist (CpG ODN) in nanoparticles with an ovalbumin (OVA) antigen in mice resulted in high levels of both IgG1 and IgG2a, indicating a mixed Th1/Th2 response. frontiersin.org

The following table summarizes the key findings on the induction of immune responses by TLR4 agonists in various preclinical models.

Animal ModelAntigen(s)TLR4 Agonist FormulationKey Immune Response Findings
Mice (C57BL/6)ID93 (Tuberculosis fusion protein)GLA-SEInduced a strong, poly-functional Th1 response (IFNγ, TNF, IL-2 producing CD4+ T cells) and IgG2c class-switching. plos.org
Göttingen MinipigsESAT-6, β-Gal, CN54 gp140 (HIV Envelope)GLA-AFEnhanced antigen-specific IgG responses when administered intradermally. plos.org
Mice (BALB/c)STEBVax (Staphylococcal Enterotoxin B vaccine)E6020 (alone or with Aluminum Hydroxide)Significantly enhanced SEB-specific serum IgG levels. Combination with AH led to a mixed Th1/Th2 response. nih.govasm.org
MiceRecombinant Influenza Hemagglutinin (HA)Synthetic TLR4 and TLR7 ligandsInduced balanced Th1/Th2 responses with long-lived cellular and neutralizing humoral immunity. asm.org
MiceID93 (Tuberculosis fusion protein)GLA-SE + CpG (TLR9 agonist)Enhanced the magnitude of the multi-functional Th1 response (IFN-γ, TNF, and IL-2). plos.org
Mice (BALB/c)Ovalbumin (OVA)MPLA + CpG ODN in PLGA/PEI NanoparticlesInduced high titers of both IgG1 (Th2-related) and IgG2a (Th1-related) antibodies. frontiersin.org
Mice (C57BL/6)Ovalbumin (OVA)GLA with DC-LV (dendritic cell-directed lentiviral vectors)Significantly improved both humoral (various antibody isotypes) and cellular (antigen-specific CD8+ and CD4+ T cells) responses. nih.gov

Efficacy in Preventing or Mitigating Disease in Vaccinated Animal Models

The enhanced immunogenicity conferred by TLR4 agonists translates into significant protective efficacy in various animal disease models. These adjuvants have been instrumental in improving the performance of subunit vaccines against challenging pathogens and in anti-tumor immunity models.

In a murine model of toxic shock syndrome, mice vaccinated with STEBVax co-administered with the synthetic TLR4 agonist E6020 were significantly protected from lethal staphylococcal enterotoxin B (SEB) challenge. nih.govasm.org All vaccinated groups, including those receiving the TLR4 agonist, showed significantly greater survival rates compared to non-vaccinated controls or those receiving the vaccine without an adjuvant. asm.org

The utility of TLR4 agonists extends to protection against viral pathogens. Studies in mice have shown that recombinant influenza hemagglutinin adjuvanted with a combination of synthetic TLR4 and TLR7 ligands provided protection against homologous, heterologous, and even heterosubtypic influenza virus challenges. asm.org The protective efficacy was transferable to naive mice through serum from immunized animals in a homologous challenge model. asm.org

In the context of tuberculosis, a notoriously difficult pathogen to vaccinate against, the addition of a TLR4 agonist has proven critical. The ID93 vaccine formulated with GLA-SE, which elicits a strong Th1 response, is protective against Mycobacterium tuberculosis. plos.org Furthermore, enhancing the adjuvant formulation by adding a TLR9 agonist (CpG) to the ID93+GLA-SE vaccine not only boosted the T cell response but also improved protective efficacy against an aerosolized M. tb challenge in mice. plos.org

Beyond infectious diseases, TLR4 agonists have demonstrated potent anti-tumor activity. In a murine osteosarcoma model, systemic administration of a liposomal formulation of a detoxified TLR4 agonist (Lipo-MP-LPS) resulted in 50% complete tumor regression and significantly prolonged survival. mdpi.com This effect was attributed to the reprogramming of tumor-associated M2 macrophages to a pro-inflammatory M1 phenotype and the induction of an effective anti-tumor immune response. mdpi.com Similarly, in murine models of colon carcinoma (CT26), intratumoral injection of a cellular vaccine (GVAX) loaded with a TLR4 agonist led to tumor regression in 40-60% of mice. nih.govaacrjournals.org These successfully treated mice were subsequently immune to a re-challenge with the same tumor cells, indicating the establishment of long-term protective immunity. nih.govaacrjournals.org

The table below summarizes the efficacy of TLR4 agonist-adjuvanted vaccines in various preclinical disease models.

Animal ModelDisease ModelVaccine Antigen/PlatformTLR4 Agonist FormulationEfficacy Outcome
Mice (BALB/c)Toxic Shock Syndrome (SEB challenge)STEBVaxE6020Significantly greater survival rates compared to non-vaccinated or no-adjuvant controls. nih.govasm.org
MiceInfluenza Virus ChallengeRecombinant Hemagglutinin (HA)Synthetic TLR4 and TLR7 ligandsProtection against homologous, heterologous, and heterosubtypic influenza virus challenges. asm.org
MiceTuberculosis (aerosol M. tb challenge)ID93GLA-SE + CpGImproved protective efficacy compared to GLA-SE alone. plos.org
Mice (immunocompetent)Osteosarcoma- (Monotherapy)Lipo-MP-LPS50% complete tumor regression and significant survival prolongation. mdpi.com
Mice (BALB/c)Colon Carcinoma (CT26)GVAX (cellular vaccine)Lipopolysaccharide (LPS)Tumor regression in 40-60% of mice and induction of long-term anti-tumor immunity. nih.govaacrjournals.org

Synthetic Chemistry and Formulation Research for Tlr4 Agonist 1

Design and Synthetic Methodologies for Novel TLR4 Agonist-1 Analogs

The rational design and synthesis of new this compound analogs are pivotal for improving their therapeutic potential. Researchers focus on modifying the core structure to enhance affinity for the TLR4/MD-2 receptor complex, optimize immunomodulatory activity, and improve manufacturability.

A significant focus in the development of TLR4 agonists has been the simplification of the complex structure of natural ligands like lipopolysaccharide (LPS) and its less toxic derivative, monophosphoryl lipid A (MPLA). nih.govnih.gov This has led to the creation of monosaccharide-based analogs, which are chemically simpler and more amenable to large-scale, sustainable production. unimib.it

One approach involves designing glucosamine (B1671600) derivatives with a phosphate (B84403) group and lipid chains at specific positions, creating molecules that can effectively bind to the MD-2 co-receptor of TLR4. unimib.it For example, researchers have developed glucosamine-based compounds, termed FP molecules, which are selective TLR4 agonists. unimib.itrsc.org These compounds, despite being structurally simpler than MPLA, can mimic its biological activity by activating key signaling pathways. rsc.org Modifications to these structures, such as altering the position of the phosphate group from C1 to C4 and varying the length of the fatty acid chains, have been explored to enhance chemical stability and synthetic efficiency. acs.org

Beyond monosaccharides, high-throughput screening of small molecule libraries has identified entirely new chemotypes with TLR4 agonist activity. nih.govnih.gov One such class of compounds was discovered through the Ugi four-component condensation reaction, yielding α-aminoacyl amide products that are structurally distinct from lipid A-like molecules. nih.govresearchgate.net These novel agonists have demonstrated a unique species preference, showing potent activity on human TLR4 while being less active on the murine equivalent. nih.govnih.gov

The development of these diverse chemotypes, from simplified glycolipids to novel small molecules, expands the chemical space for TLR4 modulators and offers new avenues for creating targeted immunotherapies. frontiersin.orgunimib.it

Computational methods, including molecular docking and molecular dynamics simulations, play a crucial role in optimizing the molecular design of this compound analogs. frontiersin.orgacs.org By modeling the interaction between potential agonists and the TLR4/MD-2 complex, researchers can predict binding affinities and guide the synthesis of molecules with improved biological activity. frontiersin.orgnih.gov

A key strategy for optimization involves modifying the lipid chains of the agonist. For instance, guided by the crystal structure of the human TLR4/MD-2 complex, researchers designed a second-generation lipid A analog (SLA) by shortening two of the acyl chains of a first-generation compound (GLA). frontiersin.orgnih.gov This modification was predicted to allow the molecule to fit better into the hydrophobic pocket of MD-2, leading to stronger interactions. frontiersin.orgunimib.it Subsequent in vitro and clinical studies confirmed that this "designer" molecule elicited potent and targeted immune responses. nih.gov

Another approach to optimization is the glycosylation of existing monosaccharide-based agonists. Adding a sugar unit to the core structure can improve the molecule's interaction with the TLR4 receptor complex, thereby increasing its biological potency. rsc.org This strategy mimics the structure of LPS, where the core oligosaccharide contributes to the binding affinity with TLR4. rsc.org

Furthermore, the rational design of agonists can aim to selectively activate specific downstream signaling pathways of TLR4. TLR4 is unique in its ability to signal through both the MyD88-dependent and TRIF-dependent pathways. frontiersin.orgmdpi.com Glycolipid agonists like GLA and its derivatives have been found to preferentially activate the TRIF pathway, which is associated with a T-helper 1 (Th1) immune response, a desirable outcome for many vaccines. frontiersin.orgnih.gov By fine-tuning the molecular structure, it is possible to create agonists that induce a specific cytokine profile, for example, by promoting interferon production while reducing the release of certain inflammatory cytokines. nih.gov

Through these iterative cycles of design, synthesis, and biological evaluation, researchers are continually refining the properties of this compound analogs to create safer and more effective immunomodulators.

Formulation Strategies and Their Impact on this compound Activity

The formulation of a TLR4 agonist is a critical determinant of its biological activity and efficacy as a vaccine adjuvant. The choice of delivery system can significantly influence the immunomodulatory effects of the agonist by altering its physical state, stability, and interaction with immune cells.

Different delivery systems have been evaluated for TLR4 agonists like Glucopyranosyl Lipid Adjuvant (GLA), a synthetic analog of monophosphoryl lipid A (MPLA). nih.govnih.govresearchgate.net These formulations include aqueous nanosuspensions (AF), oil-in-water emulsions (SE), and liposomes (LS). nih.govnih.gov

Aqueous Nanosuspensions (GLA-AF): In this formulation, the TLR4 agonist is suspended in an aqueous medium. nih.gov In vitro studies have shown that GLA-AF can induce high levels of proinflammatory cytokine production from human immune cells. nih.govresearchgate.net However, this high in vitro activity does not always translate to the most potent adjuvant effects in vivo. nih.gov

Oil-in-Water Emulsions (GLA-SE): These formulations consist of an oil phase, such as squalene (B77637) or a triglyceride, dispersed in an aqueous phase and stabilized by emulsifiers. nih.govmdpi.com GLA can be incorporated into these emulsions. nih.gov Comparative studies have demonstrated that GLA-SE often elicits a stronger Th1-biased immune response and provides better protective efficacy in preclinical models compared to aqueous formulations. nih.govplos.org The choice of oil in the emulsion is critical for its adjuvant activity. nih.gov

Liposomal Formulations (GLA-LS): Liposomes are vesicles composed of one or more lipid bilayers. TLR4 agonists can be encapsulated within the aqueous core or, more commonly for lipidated agonists, incorporated into the lipid membrane. frontiersin.orgresearchgate.net Liposomal formulations have been shown to be effective delivery systems for TLR4 agonists, capable of enhancing both humoral and cellular immunity. nih.govplos.org The composition of the liposome (B1194612), including the types of lipids used, can influence the magnitude of the immune response. nih.gov

A comparative analysis reveals that the formulation significantly impacts the bioactivity of the TLR4 agonist. For instance, in one study, the apparent concentration of GLA detected by an in vitro assay was highest in the aqueous nanosuspension, followed by alum-adsorbed, liposomal, and oil-in-water emulsion formulations, respectively. nih.gov This highlights that the physical presentation of the agonist to the receptor is a key factor in its activity.

Delivery SystemDescriptionKey FindingsReferences
Aqueous Nanosuspension (AF)Agonist suspended in an aqueous medium.High in vitro cytokine induction, but may be weaker in vivo compared to other formulations. nih.govresearchgate.net
Oil-in-Water Emulsion (SE)Oil droplets dispersed in an aqueous phase, stabilized by emulsifiers.Potent Th1-biased immune responses; adjuvant activity is dependent on the oil component. Superior to aqueous formulations in some preclinical models. nih.govmdpi.complos.org
Liposomal Formulation (LS)Agonist incorporated into lipid bilayer vesicles.Effective at inducing both humoral and cellular immunity; immune response can be modulated by liposome composition. frontiersin.orgnih.govplos.orgresearchgate.net

The immunomodulatory effects of a TLR4 agonist formulation can be further enhanced by the inclusion of other components. These co-formulants can act synergistically with the TLR4 agonist to shape the immune response.

One important strategy is the combination of a TLR4 agonist with an agonist for another Toll-like receptor, such as TLR7. d-nb.info Co-delivery of TLR4 and TLR7/8 agonists has been shown to have synergistic effects on both innate and adaptive immunity. d-nb.infonih.gov For this synergy to be effective, the agonists often need to be delivered to the same immune cell. nih.gov Co-encapsulating a TLR4 agonist and a lipidated TLR7/8 agonist within the same liposome has been demonstrated to significantly improve early antibody responses and bias the immune response towards a Th1 phenotype compared to delivering the agonists in separate liposomes. nih.gov

The components of the delivery system itself can also have immunomodulatory properties. For example, certain phospholipids (B1166683) used in liposomes and emulsions, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), have been found to activate TLR4 independently. mdpi.com This suggests that the "vehicle" can also act as an adjuvant. Cationic liposomes, such as those containing 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), can enhance the uptake of the antigen and the TLR4 agonist by dendritic cells, leading to more efficient antigen presentation and a Th1-biased immune response. mdpi.com

Furthermore, combining a TLR4 agonist with other adjuvants like alum or the saponin (B1150181) QS-21 can create a more potent adjuvant system. For instance, formulating GLA with QS-21 in a liposomal carrier (GLA-LSQ) has been shown to induce robust Th1 cellular immunity and vaccine-specific antibody responses. plos.org

Co-formulation ComponentMechanism/EffectExampleReferences
TLR7/8 AgonistSynergistic activation of innate and adaptive immunity, promoting a Th1-biased response.Co-encapsulation of CRX-601 (TLR4 agonist) and UM-3004 (lipidated TLR7/8 agonist) in liposomes. nih.govgoogle.com
Immunomodulatory LipidsSome phospholipids can independently activate TLR4, contributing to the overall adjuvant effect.DMPC in emulsions or liposomes. mdpi.com
Cationic LipidsEnhance cellular uptake of antigen and agonist by antigen-presenting cells.DOTAP-based cationic liposomes. mdpi.com
Other AdjuvantsCombination with other adjuvants can create a more potent and balanced immune response.GLA formulated with QS-21 in liposomes (GLA-LSQ). plos.org

Computational and Systems Biology Approaches in Tlr4 Agonist 1 Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a TLR4 agonist, and its receptor at an atomic level. mdpi.comnih.gov These methods are crucial for understanding the structural basis of TLR4 activation and for the rational design of new agonists. acs.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For TLR4, agonists are known to bind to the myeloid differentiation factor 2 (MD-2) co-receptor, which forms a complex with TLR4. csic.esnih.govnih.gov Docking studies have been instrumental in elucidating how TLR4 agonists fit into the hydrophobic pocket of MD-2. acs.org For example, studies have shown that the fatty acid chains of lipid A-like agonists insert into the MD-2 pocket, while other parts of the molecule may interact with TLR4 itself. nih.govmdpi.com These interactions are critical for inducing the conformational changes that lead to receptor dimerization and signal initiation. mdpi.complos.org

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations have been used to assess the stability of the interactions predicted by molecular docking and to observe the conformational changes in both the ligand and the receptor upon binding. nih.govfrontiersin.orgresearchgate.net For instance, MD simulations have revealed that the binding of an agonist can stabilize the dimeric form of the TLR4-MD2 complex, a crucial step for downstream signaling. plos.orgrsc.org They have also been used to study the behavior of the full-length TLR4 receptor embedded in a cell membrane, providing a more realistic model of the biological environment. nih.govfrontiersin.org

Key findings from these simulations include the identification of specific amino acid residues within MD-2 and TLR4 that are critical for agonist binding and receptor activation. plos.org For example, residues such as F126 in MD-2 have been identified as playing a key role in the activation mechanism. plos.orgfrontiersin.org

Computational Technique Application in TLR4 Agonist Research Key Insights
Molecular Docking Predicts the binding pose of agonists within the TLR4/MD-2 complex. acs.orgnih.govIdentification of key interactions with the MD-2 hydrophobic pocket. acs.org
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the agonist-receptor complex. mdpi.comrsc.orgAssesses the stability of binding and observes conformational changes leading to receptor activation. nih.govplos.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net In the context of TLR4 agonist-1 research, QSAR models are developed to predict the agonistic activity of new chemical entities based on their structural features. researchgate.netdntb.gov.ua

The development of a QSAR model typically involves a dataset of compounds with known TLR4 agonistic activity. researchgate.net For each compound, a set of molecular descriptors is calculated, which quantify various aspects of its chemical structure, such as its size, shape, and electronic properties. mdpi.com Statistical methods, including machine learning algorithms like random forest and support vector machines, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.netmdpi.com

These predictive models can then be used to screen large virtual libraries of compounds to identify those with a high probability of being TLR4 agonists. researchgate.net This approach significantly accelerates the discovery of novel lead compounds by prioritizing which molecules to synthesize and test experimentally. mdpi.com QSAR studies have been successfully applied to various classes of TLR4 modulators, aiding in the design of compounds with improved potency and desired activity profiles. mdpi.comresearchgate.net The insights gained from the descriptors used in the model can also provide a better understanding of the structural requirements for TLR4 agonism.

QSAR Model Component Description Role in TLR4 Agonist Prediction
Training Set A collection of molecules with experimentally determined TLR4 agonistic activity. nih.govForms the basis for building the predictive model.
Molecular Descriptors Numerical values that characterize the chemical structure and properties of the molecules.Provide the "features" for the machine learning algorithm to learn from.
Statistical/Machine Learning Algorithm Mathematical methods used to find the relationship between descriptors and activity. mdpi.comCreates the predictive model.
Validation Set An independent set of molecules used to test the predictive power of the model.Ensures the model is robust and can generalize to new, unseen compounds.

Virtual Screening Methodologies for Novel this compound Chemotypes

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of this compound research, VS is employed to discover novel chemical scaffolds (chemotypes) that can activate the TLR4 signaling pathway. nih.govmdpi.commdpi.com

There are two main types of virtual screening: structure-based and ligand-based.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein, in this case, the TLR4/MD-2 complex. mdpi.comnih.gov A large database of compounds is computationally "docked" into the binding site of the receptor, and the compounds are ranked based on their predicted binding affinity or how well they fit. mdpi.comnih.gov This method has been used to screen hundreds of thousands of compounds to find new potential TLR4 agonists. frontiersin.orgresearchgate.net

Ligand-based virtual screening (LBVS) is used when the 3D structure of the receptor is unknown or not well-defined. mdpi.comnih.gov Instead, it uses the knowledge of known active ligands (agonists in this case). mdpi.com A model, such as a pharmacophore model which defines the essential 3D arrangement of functional groups required for activity, is built based on the known agonists. mdpi.com This model is then used to search for other molecules in a database that have a similar arrangement of features. mdpi.com

Both SBVS and LBVS have been successfully used to identify novel, non-lipid A-like TLR4 agonists, broadening the chemical diversity of compounds that can be explored for therapeutic applications. mdpi.comfrontiersin.org The hits identified from virtual screening are then synthesized and tested experimentally to confirm their activity. mdpi.comnih.gov

Virtual Screening Method Principle Application in TLR4 Agonist Discovery
Structure-Based Virtual Screening (SBVS) Uses the 3D structure of the TLR4/MD-2 receptor to dock and score potential ligands. mdpi.comnih.govIdentifies compounds that are predicted to bind well to the agonist binding site. frontiersin.org
Ligand-Based Virtual Screening (LBVS) Uses the properties of known TLR4 agonists to find other molecules with similar characteristics. mdpi.commdpi.comDiscovers new chemotypes based on pharmacophore models or other similarity measures. nih.gov

Systems-Level Modeling of this compound Induced Immune Responses

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.gov In the context of this compound, systems-level modeling is used to simulate and analyze the intricate network of signaling pathways that are activated upon TLR4 stimulation, leading to an immune response. researchgate.netembopress.org

TLR4 activation triggers two main downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. frontiersin.orgnih.gov The MyD88-dependent pathway is primarily responsible for the production of pro-inflammatory cytokines, while the TRIF-dependent pathway leads to the production of type I interferons. nih.gov These pathways involve a large number of interacting proteins and feedback loops, creating a complex and dynamic system. embopress.orgbiorxiv.org

Computational models of these pathways, often based on differential equations, can help to understand how the system behaves over time and in response to different stimuli. researchgate.net These models can be used to:

Predict the dynamics of cytokine production.

Identify key control points or "hubs" within the network. embopress.org

Simulate the effects of modulating different components of the pathway.

Understand how different TLR4 agonists might preferentially activate one pathway over the other, leading to different types of immune responses. frontiersin.org

By integrating experimental data, such as measurements of gene and protein expression levels over time, with computational modeling, researchers can gain a more comprehensive understanding of the immune responses induced by TLR4 agonists. nih.govresearchgate.net This knowledge is crucial for designing agonists with specific immunomodulatory properties, for example, as vaccine adjuvants or for the treatment of inflammatory diseases. nih.gov

Future Directions and Emerging Research Avenues for Tlr4 Agonist 1

Elucidating Fine-Tuning of TLR4 Agonist-1 Induced Signaling Biases

A critical area of ongoing research is understanding and controlling the specific intracellular signaling pathways activated by this compound. TLR4 is unique in its ability to initiate two distinct signaling cascades: the MyD88-dependent pathway, which leads to the production of inflammatory cytokines, and the TRIF-dependent pathway, which results in the production of type-I interferons. frontiersin.org The balance between these pathways, known as signaling bias, is crucial in determining the ultimate immune response.

Future research will focus on how the specific chemical structure of this compound can be modified to preferentially activate one pathway over the other. For instance, some synthetic agonists, like monophosphoryl lipid A (MPLA), are believed to show a bias towards the TRIF pathway, which is associated with reduced toxicity and a T-helper 1 (Th1) immune response suitable for vaccination. frontiersin.org Studies on other synthetic agonists, such as the monosaccharide-based FP18, have shown activation of both MyD88- and TRIF-dependent pathways. acs.org In contrast, the second-generation compound FP20 was found to activate MAP kinase pathways and the NLRP3 inflammasome without inducing significant NF-κB or IRF-3 nuclear translocation, indicating a different signaling preference. acs.org

Detailed structure-activity relationship (SAR) studies will be essential. By systematically altering functional groups on the agonist molecule—such as the number and length of acyl chains, the nature of the core sugar or non-sugar scaffold, and the position of phosphate (B84403) groups—researchers can map how these changes influence the interaction with the TLR4/MD-2 receptor complex and subsequent downstream signaling. asm.orgacs.orgchemicaljournal.org This fine-tuning could lead to the development of "designer" agonists tailored for specific therapeutic outcomes, such as potent adjuvanticity with minimal inflammation.

Table 1: Signaling Pathway Activation by Different TLR4 Agonists

Agonist Primary Signaling Pathway(s) Activated Key Research Finding
Lipopolysaccharide (LPS) MyD88-dependent and TRIF-dependent Potent activator of both pathways, but with significant toxicity. frontiersin.orgasm.org
Monophosphoryl Lipid A (MPLA) Preferentially TRIF-dependent TRIF bias may be linked to lower toxicity and effective Th1 response. frontiersin.org
E6020 TLR4-specific, activates NF-κB Shows more specific TLR4 signaling compared to LPS, avoiding TLR2/6 cross-reactivity. asm.org
FP18 MyD88-dependent and TRIF-dependent Activates both major TLR4 signaling pathways and the NLRP3 inflammasome. acs.org

| FP20 | MAPK pathways, NLRP3 inflammasome | Does not strongly induce NF-κB or IRF-3 nuclear translocation, suggesting a different signaling bias. acs.org |

Investigation of this compound Interactions with the Microbiome and Host Homeostasis

The interplay between the immune system and the microbiome is a rapidly emerging field. The gut microbiome, in particular, constantly interacts with the host's innate immune system, and TLRs play a crucial role in this dialogue. Future research must investigate how systemically or locally administered this compound affects the composition and function of the host microbiome.

Conversely, the existing state of the microbiome could influence the host's response to this compound. Different microbial communities may prime the immune system in distinct ways, potentially altering the efficacy or nature of the response to a synthetic TLR4 agonist. Studies will need to explore how microbial metabolites might synergize with or antagonize the effects of this compound. For example, research has shown that LPS, a component of gut bacteria, can promote the development of liver cancer by activating the TLR4 signaling pathway in hepatocytes. dovepress.com Understanding these interactions is critical for predicting therapeutic responses in diverse populations.

Exploration of Novel this compound Applications in Diverse Immunological Research Contexts

While the primary application of synthetic TLR4 agonists has been as vaccine adjuvants, their potential extends to other areas of immunology. cancer.govnih.gov Future research will explore the use of this compound in novel therapeutic contexts.

One promising area is cancer immunotherapy. Intratumoral administration of TLR4 agonists can help overcome the immunosuppressive tumor microenvironment. cancer.govaacrjournals.org By activating TLR4 on antigen-presenting cells like dendritic cells within the tumor, this compound can stimulate a potent anti-tumor T-cell response. cancer.govaacrjournals.org Research combining this compound with other immunotherapies, such as checkpoint inhibitors or cell-based therapies like GVAX, is a particularly exciting avenue. aacrjournals.org

Another area of exploration is in the context of infectious diseases, not just as a vaccine adjuvant but also as a standalone immunomodulator to bolster innate immunity. nih.gov Priming the innate immune system with a TLR4 agonist can enhance resistance to subsequent infections, a phenomenon sometimes referred to as trained immunity or innate immune memory. nih.govoup.com For instance, treatment with MPLA has been shown to confer increased resistance to infection by reprogramming innate immune cells to have augmented antimicrobial functions. oup.com Future studies will aim to define the mechanisms and protective efficacy of this compound in various models of bacterial and viral infection.

Development of Advanced Research Tools and Methodologies for this compound Study

Progress in understanding and applying this compound will be accelerated by the development of more sophisticated research tools. High-throughput screening methods have already been instrumental in identifying novel classes of small-molecule TLR4 agonists. nih.gov Future computational approaches, including machine learning and artificial intelligence, will likely play a larger role in predicting the activity of new chemical entities and in designing agonists with desired signaling biases. frontiersin.org

Advanced imaging techniques will be crucial for visualizing the interaction of this compound with the TLR4/MD-2 receptor complex at the molecular level and for tracking its biodistribution and cellular targets in vivo. The development of novel reporter cell lines that can distinguish between MyD88- and TRIF-dependent signaling will provide a more nuanced understanding of agonist activity. asm.org

Furthermore, the use of systems biology approaches, integrating genomics, proteomics, and metabolomics, will be essential for capturing the full spectrum of cellular and systemic responses to this compound. This will allow researchers to move beyond single-pathway analysis and build comprehensive models of how these synthetic molecules modulate the complex network of the immune system.

Table 2: Mentioned Compound Names

Compound Name Synonyms/Alternate Names
This compound TEA, compound 17a medchemexpress.com
Lipopolysaccharide LPS
Monophosphoryl lipid A MPLA
E6020 -
FP18 -
FP20 -
GSK1795091 CRX-601 medchemexpress.com
G100 GLA-SE cancer.gov
CCL-34 - nih.gov

Q & A

Q. What experimental approaches are recommended to validate TLR4 agonist-1 activity in vitro?

Q. How can contradictory findings on this compound’s role in disease models be resolved?

TLR4 activation has context-dependent effects:

  • Neurodegeneration : In Parkinson’s disease models, TLR4 ablation reduces α-synuclein phagocytosis but exacerbates inflammation in some contexts . Use tissue-specific knockout mice (e.g., CX3CR1-Cre/TLR4flox) to isolate microglial effects .
  • Cancer : In pancreatic ductal adenocarcinoma (PDAC), TLR4 overexpression correlates with tumor progression (P < 0.05 via Kaplan-Meier analysis), while TLR4 inhibition reduces metastasis in surgical trauma models .
  • Statistical reconciliation : Apply multivariate regression to account for variables like tumor stage or genetic background .

Q. What methodologies are optimal for analyzing this compound’s impact on downstream signaling pathways?

  • NF-κB/MAPK activation : Use phospho-specific antibodies for Western blotting (e.g., p-IκBα, p-p38) in time-course experiments (0–24 hours post-stimulation) .
  • Transcriptomic profiling : Perform RNA-seq on agonist-treated cells to identify TLR4-dependent genes (e.g., TNF-α, IL-6) and validate with siRNA knockdown .
  • In vivo imaging : Utilize bioluminescent NF-κB reporter mice to track real-time signaling in tumor or inflammation models .

Q. How can this compound be combined with other immunomodulators to enhance therapeutic efficacy?

  • Synergy with checkpoint inhibitors : In murine carcinoma models, intratumoral this compound + anti-PD-1 improves CD8+ T-cell infiltration (P < 0.01 vs. monotherapy) .
  • Dual TLR agonism : Co-administer with TLR2/3 agonists (e.g., Pam3CSK4 or poly(I:C)) to amplify cytokine production in dendritic cells .

Data Contradiction & Validation

Q. Why does this compound show variable effects in neurodegenerative vs. inflammatory disease models?

  • Mechanistic divergence : In Alzheimer’s models, TLR4 activation clears amyloid-β but exacerbates tau pathology. Use conditional TLR4 mutants to dissect cell-type-specific roles .
  • Dose dependency : Low-dose agonist-1 (1–10 nM) may promote anti-inflammatory microglial polarization, while high doses (≥100 nM) drive pro-inflammatory responses .

Q. How should researchers address batch-to-batch variability in this compound?

  • Quality control : Require certificates of analysis (CoA) with HPLC purity ≥98% and endotoxin levels <0.1 EU/mg .
  • Functional validation : Compare each batch’s EC₅₀ in RAW 264.7 cells; discard batches with >10% deviation from historical data .

Experimental Design Considerations

Q. What statistical models are appropriate for analyzing this compound’s dose-response relationships?

  • Nonlinear regression : Fit data to a four-parameter logistic curve (GraphPad Prism) to calculate EC₅₀ and Hill slope .
  • ANOVA with post hoc tests : Use Tukey’s HSD for multi-group comparisons (e.g., agonist vs. LPS vs. control) .

Q. How can researchers mitigate off-target effects of this compound in complex in vivo systems?

  • Genetic controls : Include TLR4-knockout mice (e.g., C57BL/10ScCr) to confirm agonist specificity .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS to optimize dosing schedules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.